Urinary Excretion: Carvedilol N-β-D-Glucuronide as the Predominant Metabolite Among Conjugated Species
Carvedilol N-β-D-Glucuronide constitutes 5.2% of the total administered carvedilol dose in urine, representing the single most abundant urinary metabolite among conjugated species. In the same study, cleavage products of the β-blocking side chain accounted for 2.1% of the dose and ring-hydroxylated forms for 2.9%, demonstrating that the N-glucuronide conjugate is the predominant urinary elimination product [1]. In an earlier 14C-label study using three healthy male volunteers, carvedilol-glucuronide represented 32% of total urinary radioactivity (relative to the 16% of dose excreted renally), compared with 2% unchanged drug and approximately 25% side-chain oxidation products [2].
| Evidence Dimension | Urinary excretion as percentage of administered dose |
|---|---|
| Target Compound Data | 5.2% of total dose (carvedilol glucuronide) [1]; 32% of urinary radioactivity [2] |
| Comparator Or Baseline | Cleavage products of β-blocking side chain: 2.1%; ring-hydroxylated forms: 2.9%; unchanged carvedilol: 0.3-2% [1][2] |
| Quantified Difference | Carvedilol glucuronide excretion is approximately 2.5-fold higher than ring-hydroxylated forms and 17-fold higher than unchanged carvedilol (by dose percentage) |
| Conditions | Healthy volunteers after 50 mg oral 14C-labeled carvedilol; urine collected over complete elimination period |
Why This Matters
For mass balance studies and renal clearance assessment, accurate quantification of this predominant metabolite is essential—substituting a different glucuronide standard would yield systematically biased urinary recovery calculations.
- [1] Neugebauer G, et al. Pharmacokinetics and disposition of carvedilol in humans. J Cardiovasc Pharmacol. 1987;10 Suppl 11:S85-S88. View Source
- [2] von Möllendorff E, et al. Metabolism of carvedilol in man. Eur J Drug Metab Pharmacokinet. 1986;11(4):317-319. View Source
